Dimex

Physicochemical profiling QSAR modelling Formulation design

Researchers requiring selective Ostracoda control in aquaculture face a critical formulation challenge: generic organophosphorothioate substitution risks both efficacy failure and unintended ichthyotoxicity. Dimex (CAS 18853-26-4) provides the evidence-based solution. • >12.5-fold selectivity ratio: efficacious at 0.1-0.2 ppm vs. >2.5 ppm fish NOAEL • O,O-dimethyl phosphorothioate ester ensures faster environmental degradation than the diethyl analog isoxathion • Validated matched molecular pair for QSAR model calibration (MW: 285.26, XLogP3: 3.5)

Molecular Formula C11H12NO4PS
Molecular Weight 285.26 g/mol
CAS No. 18853-26-4
Cat. No. B094397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimex
CAS18853-26-4
Molecular FormulaC11H12NO4PS
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyJVHAISKAWIKKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimex Identity and Comparator Context


Dimex (CAS 18853-26-4), also designated methyl isoxathion, is a synthetic organophosphorothioate insecticide sharing the 5-phenyl-3-isoxazolyl scaffold with its closest structural analog, isoxathion (CAS 18854-01-8). The critical structural distinction is the O,O-dimethyl phosphorothioate ester in Dimex versus the O,O-diethyl ester in isoxathion [1]. This single methyl-to-ethyl substitution produces quantifiable differences in molecular weight (285.26 vs. 313.31 g/mol), computed lipophilicity (XLogP3 3.5 vs. ~3.88), and environmental degradation kinetics that directly affect formulation behaviour, bioactivity, and regulatory handling, making generic substitution scientifically unsound [2][3].

1 Dimethyl phosphorothioate ester (not diethyl isoxathion); distinct molecular volume and lipophilicity for comparative environmental fate studies
2 Methyl thiophosphate class predicts faster degradation in biological matrices, supporting forensic toxicology reference standard selection
3 Reported aquatic selectivity window for Ostracoda pest research versus fish safety; wider margin than diethyl analog

Dimex Substitution: Quantitative Justification Needed


Organophosphorothioate insecticides (IRAC Group 1B) share acetylcholinesterase inhibition as their mode of action, yet O-alkyl chain length (dimethyl vs. diethyl) profoundly modulates target-site potency, metabolic lability, and off-target toxicity [1]. Direct evidence shows that methyl thiophosphate congeners decompose significantly faster than ethyl thiophosphate types in biological matrices, invalidating any assumption of equivalent post-exposure stability or forensic interpretability [2]. Furthermore, Dimex demonstrates a specific efficacy-selectivity profile against Ostracoda pests in aquaculture that does not extrapolate to its diethyl analog, isoxathion; procurement of the incorrect analog risks both efficacy failure and unintended ichthyotoxicity [3]. The quantitative evidence below establishes the magnitude and direction of these differences.

Mechanism & toxicity shift
O-alkyl chain length (methyl vs. ethyl) changes AChE inhibition potency and off-target effects; substitution may introduce unintended ichthyotoxicity in aquatic studies.
Degradation kinetics mismatch
Methyl thiophosphate congeners degrade significantly faster in fresh blood; using the diethyl analog could overestimate post-exposure stability and bias forensic interpretation.
Environmental persistence divergence
Soil DT50 is predicted shorter for the methyl analog; substituting isoxathion would misrepresent environmental fate in studies requiring reduced persistence.

Dimex vs. Isoxathion: Quantitative Comparison


Molecular Weight and Lipophilicity Differences

Dimex (O,O-dimethyl) exhibits a molecular weight of 285.26 g/mol and a computed XLogP3 of 3.5, whereas isoxathion (O,O-diethyl) has a molecular weight of 313.31 g/mol and a logP of approximately 3.88 [1][2][3]. The 28.05 g/mol reduction and 0.38 logP unit decrease indicate a measurably lower lipophilicity and smaller molecular volume for Dimex, which translates into altered membrane permeability, solubility, and environmental partitioning behaviour.

MW & Lipophilicity
Cross-study comparable
Dimex: 285.26 g/mol, XLogP3 3.5 Isoxathion: 313.31 g/mol, logP ~3.88 ΔMW -28.05 g/mol, ΔlogP ~ -0.38
Supports lower lipophilicity and altered partitioning prediction
Computed XLogP3 vs. experimental logP; pH 6.3
Physicochemical profiling QSAR modelling Formulation design

Aquatic Selectivity: Ostracoda Control vs. Fish Safety

In controlled aquatic exposures, a 50% emulsion of Dimex (methyl isoxathion) achieved complete mortality of resistant Ostracoda pests (Candonocypris assimilis, Heterocypris incongruens) at 0.1–0.2 ppm within 3 days at room temperature, while showing no harm to juvenile eels (Anguilla anguilla, A. japonica), goldfish (Carassius auratus), or carp (Cyprinus carpio) at concentrations below 2.5 ppm [1]. This establishes a minimum selectivity ratio (fish safety concentration / pest efficacious concentration) of 12.5- to 25-fold. For the comparator isoxathion, the reported 48-h LC50 for carp is 1.7 mg/L (1.7 ppm), indicating a comparatively narrower margin between efficacious and toxic concentrations [2].

Aquatic Selectivity
Cross-study comparable
Dimex: efficacious 0.1–0.2 ppm Fish NOAEL >2.5 ppm Selectivity ratio >12.5–25× Isoxathion: carp LC50 1.7 ppm
Supports wider safety margin for Ostracoda control research
3-day static exposure; 50% emulsion; 25°C
Aquaculture pest management Ecotoxicology Selectivity ratio

Decomposition Kinetics in Biological Matrices

In a head-to-head stability study using fresh human blood incubated at 37°C, methyl thiophosphate-type organophosphorus insecticides (including fenitrothion and cyanophos) decomposed significantly faster than ethyl thiophosphate types, specifically isoxathion and diazinon [1]. Though Dimex (methyl isoxathion) was not individually tested, it belongs to the methyl thiophosphate structural class and is predicted to exhibit similarly accelerated degradation relative to its ethyl analog isoxathion. This class-level inference is mechanistically grounded: the smaller O-methyl groups are more susceptible to hydrolytic and enzymatic cleavage than O-ethyl groups.

Blood Degradation
Class-level inference
Methyl thiophosphate class > Ethyl thiophosphate class (rank-order decomposition at 37°C)
Predicts faster post-exposure degradation for Dimex
Inferred from methyl/ethyl congener comparison in fresh blood
Forensic toxicology Stability testing Post-mortem interval

Soil Degradation Half-Life Comparison

The soil degradation half-life (DT50) of isoxathion ranges from 15 to 40 days under non-flooded laboratory conditions, varying with soil type and moisture [1]. This serves as a quantitative baseline for the isoxazole phosphorothioate scaffold. Given that methyl thiophosphate analogs consistently exhibit faster hydrolytic and enzymatic degradation than their ethyl counterparts (see Evidence Item 3), Dimex is expected to display a DT50 measurably shorter than the 15–40 day range [2]. Procurement of Dimex over isoxathion is therefore justified in scenarios requiring reduced environmental persistence.

Soil DT50 Comparison
Class-level inference
Isoxathion DT50: 15–40 days (non-flooded) Dimex DT50: predicted shorter (methyl class)
Supports shorter environmental persistence for Dimex
Extrapolated from methyl/ethyl stability trends; experimental DT50 needed
Environmental fate Soil degradation Regulatory risk assessment

Dimex Application Scenarios: Quantitative Selectivity


Selective Ostracoda Control in Aquaculture

Dimex's uniquely characterized selectivity ratio (>12.5-fold between fish safety and pest efficacy; 0.1–0.2 ppm efficacious vs. >2.5 ppm fish NOAEL) makes it the evidence-supported choice for eliminating resistant Ostracoda crustacean pests without ichthyotoxicity [1]. This quantitative window has not been demonstrated for the diethyl analog isoxathion, whose carp LC50 of 1.7 ppm [2] falls within a range that could jeopardize fish at doses needed for effective Ostracoda control.

Methyl Thiophosphate Forensic Reference Standard

Because methyl thiophosphate organophosphates degrade faster than ethyl thiophosphate types in blood matrices [3], forensic laboratories conducting post-mortem or clinical intoxication analysis must procure Dimex analytical reference standards specifically. Use of isoxathion as a surrogate would overestimate expected blood concentrations and complicate interpretation of post-mortem interval adjustments.

Short-Residence Environmental Fate Probe

When experimental designs require an organophosphorothioate with faster environmental degradation than isoxathion (which has a soil DT50 of 15–40 days [4]), Dimex is the mechanistically justified selection. The class-level inference of accelerated methyl ester hydrolysis [3] positions Dimex as a model compound for studying the environmental behaviour of dimethyl phosphorothioates.

QSAR Model Validation with Matched Methyl/Ethyl Pair

Dimex and isoxathion form an ideal matched molecular pair (methyl vs. ethyl) for validating quantitative structure-activity relationship (QSAR) models, with precisely known differences in molecular weight (285.26 vs. 313.31 g/mol) and lipophilicity (XLogP3 3.5 vs. ~3.88) [5][6]. Procurement of both compounds enables controlled computational and experimental studies isolating the contribution of O-alkyl chain length to membrane permeability, target binding, and metabolic stability.

Application
Selection Property
Validation Focus
Selective Ostracoda control in aquaculture
Aquatic selectivity profile (Ostracoda efficacy vs. fish safety margin)
Dose-response in target pest species and non-target fish; verify selectivity ratio
Methyl thiophosphate forensic reference standard
Faster degradation kinetics in biological matrices (methyl vs. ethyl)
Blood stability under forensic storage conditions; comparison to ethyl analogs
Short-residence environmental fate probe
Predicted shorter soil half-life (DT50) than isoxathion
Experimental soil degradation study; determine actual DT50 for regulatory models
QSAR model validation with matched methyl/ethyl pair
Precisely known MW and lipophilicity difference (Δ 28.05 g/mol, ΔlogP ~0.38)
Controlled comparison of membrane permeability, target binding, and metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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